Cas no 1114650-55-3 (ethyl 4-{[(3-methoxyphenyl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate)

ethyl 4-{[(3-methoxyphenyl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate structure
1114650-55-3 structure
商品名:ethyl 4-{[(3-methoxyphenyl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate
CAS番号:1114650-55-3
MF:C28H26N2O5
メガワット:470.516447544098
CID:5342904

ethyl 4-{[(3-methoxyphenyl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 4-(2-((3-methoxyphenyl)amino)-2-oxoethoxy)-2-(p-tolyl)quinoline-6-carboxylate
    • ethyl 4-{[(3-methoxyphenyl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate
    • ethyl 4-[2-(3-methoxyanilino)-2-oxoethoxy]-2-(4-methylphenyl)quinoline-6-carboxylate
    • ethyl 4-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}-2-(4-methylphenyl)quinoline-6-carboxylate
    • インチ: 1S/C28H26N2O5/c1-4-34-28(32)20-12-13-24-23(14-20)26(16-25(30-24)19-10-8-18(2)9-11-19)35-17-27(31)29-21-6-5-7-22(15-21)33-3/h5-16H,4,17H2,1-3H3,(H,29,31)
    • InChIKey: WATCWENFBAUYAW-UHFFFAOYSA-N
    • ほほえんだ: O(CC(NC1C=CC=C(C=1)OC)=O)C1C=C(C2C=CC(C)=CC=2)N=C2C=CC(C(=O)OCC)=CC2=1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 35
  • 回転可能化学結合数: 9
  • 複雑さ: 695
  • トポロジー分子極性表面積: 86.8
  • 疎水性パラメータ計算基準値(XlogP): 5.3

ethyl 4-{[(3-methoxyphenyl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3411-7615-25mg
ethyl 4-{[(3-methoxyphenyl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate
1114650-55-3
25mg
$109.0 2023-09-10
Life Chemicals
F3411-7615-30mg
ethyl 4-{[(3-methoxyphenyl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate
1114650-55-3
30mg
$119.0 2023-09-10
Life Chemicals
F3411-7615-5μmol
ethyl 4-{[(3-methoxyphenyl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate
1114650-55-3
5μmol
$63.0 2023-09-10
Life Chemicals
F3411-7615-50mg
ethyl 4-{[(3-methoxyphenyl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate
1114650-55-3
50mg
$160.0 2023-09-10
A2B Chem LLC
BA61797-10mg
ethyl 4-{[(3-methoxyphenyl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate
1114650-55-3
10mg
$291.00 2024-04-20
A2B Chem LLC
BA61797-5mg
ethyl 4-{[(3-methoxyphenyl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate
1114650-55-3
5mg
$272.00 2024-04-20
A2B Chem LLC
BA61797-25mg
ethyl 4-{[(3-methoxyphenyl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate
1114650-55-3
25mg
$360.00 2024-04-20
Life Chemicals
F3411-7615-20μmol
ethyl 4-{[(3-methoxyphenyl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate
1114650-55-3
20μmol
$79.0 2023-09-10
Life Chemicals
F3411-7615-2mg
ethyl 4-{[(3-methoxyphenyl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate
1114650-55-3
2mg
$59.0 2023-09-10
Life Chemicals
F3411-7615-4mg
ethyl 4-{[(3-methoxyphenyl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate
1114650-55-3
4mg
$66.0 2023-09-10

ethyl 4-{[(3-methoxyphenyl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate 関連文献

ethyl 4-{[(3-methoxyphenyl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylateに関する追加情報

Professional Introduction to Ethyl 4-{[(3-methoxyphenyl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate (CAS No. 1114650-55-3)

Ethyl 4-{[(3-methoxyphenyl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate, with the CAS number 1114650-55-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline derivatives, a class of molecules known for their broad spectrum of biological activities and potential therapeutic applications. The structural complexity of this molecule, characterized by its multiple functional groups and aromatic rings, makes it a subject of interest for researchers exploring novel pharmacophores and drug candidates.

The molecular structure of Ethyl 4-{[(3-methoxyphenyl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate features a quinoline core substituted with various functional groups. Specifically, the presence of an ethyl ester group at the 6-position, methoxy groups at the 4- and 7-positions, and a carbamoyl group at the 2-position contributes to its unique chemical properties. These substituents not only influence the compound's solubility and stability but also play a crucial role in modulating its biological activity. The 3-methoxyphenyl moiety, in particular, is known to enhance binding affinity to biological targets, making it a valuable feature for drug design.

In recent years, quinoline derivatives have been extensively studied for their potential in treating various diseases, including infectious diseases, cancer, and neurological disorders. The structural framework of Ethyl 4-{[(3-methoxyphenyl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate aligns well with this trend, as it combines elements that have been shown to interact effectively with biological receptors. For instance, the carbamoyl group can form hydrogen bonds with polar residues in protein targets, while the methoxy groups can engage in hydrophobic interactions. This dual functionality makes the compound a promising candidate for further development.

One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The quinoline core is a well-documented pharmacophore that has been successfully utilized in numerous drugs on the market. By modifying the substituents on this core structure, researchers can fine-tune the biological activity of the molecule. For example, studies have shown that quinoline derivatives with methoxy substitutions exhibit enhanced cytotoxicity against certain cancer cell lines. The presence of multiple methoxy groups in Ethyl 4-{[(3-methoxyphenyl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate suggests that it may possess similar properties.

The synthesis of Ethyl 4-{[(3-methoxyphenyl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of each functional group must be carefully planned to ensure high yield and purity. Researchers have developed various synthetic routes to access this compound, each with its own advantages and challenges. One common approach involves the use of palladium-catalyzed cross-coupling reactions to construct the quinoline ring system. Subsequent functionalization steps then introduce the ester, methoxy, and carbamoyl groups.

The pharmacological profile of Ethyl 4-{[(3-methoxyphenyl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate has been explored through both in vitro and in vivo studies. In vitro assays have revealed that this compound exhibits inhibitory activity against several enzymes and receptors relevant to human health. For instance, it has shown promise in inhibiting kinases involved in cancer progression and enzymes associated with inflammatory diseases. These findings are particularly exciting as they suggest potential therapeutic applications for this molecule.

In vivo studies have further validated these findings by demonstrating that Ethyl 4-{[(3-methoxyphenyl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate can modulate disease-related pathways in animal models. For example, studies in mouse models of inflammation have shown that treatment with this compound leads to reduced levels of pro-inflammatory cytokines. Similarly, preclinical trials in cancer models have indicated that it can inhibit tumor growth and metastasis. These results are encouraging but require further investigation to confirm safety and efficacy in human patients.

The development of Ethyl 4-{[(3-methoxyphenyl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate also highlights the importance of computational chemistry in drug discovery. Molecular modeling techniques can be used to predict how this compound interacts with biological targets at the atomic level. By understanding these interactions, researchers can optimize the structure for better binding affinity and reduced side effects. Computational studies have already suggested that modifications to the methoxy groups could enhance potency while minimizing toxicity.

The future prospects for Ethyl 4-{[(3-methoxyphenyl)carbamoyl]methoxy}-2-(4-methylphenylenoliquinoline-6-carboxylethylester are promising given its unique structural features and demonstrated biological activity. Further research is needed to fully elucidate its mechanism of action and explore its potential as a lead compound for new therapies. Collaborative efforts between synthetic chemists, pharmacologists, and bioinformaticians will be essential in translating these findings into clinical applications.

In conclusion, Ethyl 4-{[(3-methoxyphe n y l ) carbam oy l ] m e t h o x y } -2 - ( 4 - m e t h y l p h e n y l ) q u i n o lin e -6 - carbox y l ate (CAS No. 1114650-55-3) is a structurally complex and biologically active compound with significant potential as a pharmaceutical lead molecule. Its synthesis presents challenges that require advanced organic chemistry techniques but are achievable through careful planning and execution. Preclinical data suggest that it may have therapeutic applications in treating various diseases by modulating key biological pathways.

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